3-(1-Hydroxyhex-2-EN-1-YL)oxolan-2-one
Description
3-(1-Hydroxyhex-2-EN-1-YL)oxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (dihydrofuran-2-one) ring substituted at the 3-position with a hydroxyhex-2-enyl chain. This structure combines a lactone core with an unsaturated hydroxyalkyl side chain, conferring unique physicochemical properties.
Properties
CAS No. |
61097-30-1 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-(1-hydroxyhex-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-5-9(11)8-6-7-13-10(8)12/h4-5,8-9,11H,2-3,6-7H2,1H3 |
InChI Key |
BJOKEJFYKBPUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(C1CCOC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one typically involves the reaction of hex-2-en-1-ol with oxalyl chloride to form an intermediate, which is then cyclized to produce the desired oxolanone derivative. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the hexenyl group can be reduced to form a saturated hexyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of 3-(1-oxohex-2-en-1-yl)oxolan-2-one.
Reduction: Formation of 3-(1-hydroxyhexyl)oxolan-2-one.
Substitution: Formation of various substituted oxolanones depending on the reagent used.
Scientific Research Applications
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxy and oxolanone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Alkaloid Derivatives from Pilocarpus microphyllus (Jaborandi)
Pilocarpine (PIL) : (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one.
- PIL is a bioactive alkaloid with a methylimidazole substituent and ethyl group. It exhibits cholinergic activity and is used to treat glaucoma .
- Key Difference : Unlike the target compound, PIL lacks a hydroxyl group and unsaturated chain but includes a heterocyclic imidazole moiety, enhancing its pharmacological specificity.
- Epimeloscine (EPI): (3R,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one. Comparison: The hydroxyhex-2-enyl chain in the target compound replaces EPI’s aromatic phenyl group, likely reducing aromatic interactions but increasing hydrophobicity.
Flavor and Aroma Compounds
- (5S)-5-(Hydroxymethyl)oxolan-2-one :
- Found in tea, this compound contributes to aroma profiles. Its hydroxymethyl group enhances solubility in aqueous matrices, critical for flavor release .
- Contrast : The target compound’s longer hydroxyhexenyl chain may reduce water solubility but improve lipid compatibility, altering its application in food or fragrance formulations.
Natural Product Derivatives
- 3-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one: Isolated from hazelnut waste, this compound demonstrates antioxidant activity, attributed to its polyphenolic substituents . Comparison: The target compound’s aliphatic chain lacks the antioxidant phenolic groups but may exhibit different radical-scavenging mechanisms.
5-[(E)-hex-3-enyl]oxolan-2-one :
- A flavor compound with a hexenyl chain at the 5-position. Its E-configuration and unsaturated chain contribute to volatility and fruity aroma .
- Contrast : Positional isomerism (3- vs. 5-substitution) and chain unsaturation (hex-2-enyl vs. hex-3-enyl) affect stereoelectronic properties and application scope.
Data Table: Structural and Functional Comparison of Oxolan-2-one Derivatives
Research Findings and Implications
- Reactivity : The hydroxyhex-2-enyl group in the target compound may undergo oxidation to form ketones or epoxides, similar to unsaturated lactones in flavor chemistry .
- Biological Activity : Structural analogs with aromatic or heterocyclic substituents (e.g., PIL, indole derivatives) show pharmacological promise, suggesting the target compound could be modified for drug discovery .
- Synthetic Accessibility : Methods like oxidative lactonization () or enzymatic catalysis () could be adapted for its synthesis, though stereochemical control remains a challenge.
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